molecular formula C18H17N3O2 B15100516 N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide

N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide

Cat. No.: B15100516
M. Wt: 307.3 g/mol
InChI Key: AMNVKZZUZAOZHY-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide is a quinoline-4-carboxamide derivative of interest in medicinal chemistry and drug discovery research. The quinoline scaffold is a privileged structure in pharmacology, present in numerous compounds with a wide range of biological activities . Quinoline-4-carboxamides, in particular, have been identified as a promising series from phenotypic screens, showing potential for optimization into lead compounds with excellent efficacy . This specific compound features a 2-methoxyethyl carboxamide side chain and a 2-pyridinyl substituent on the quinoline core. Similar structural motifs are frequently explored in the design of novel therapeutic agents. Research on analogous quinoline-4-carboxamides has demonstrated their potential to exhibit antiplasmodial activity by inhibiting translation elongation factor 2 (PfEF2), a novel mechanism of action for antimalarial chemotherapy . Furthermore, other derivatives have been investigated for their multi-target potential, showing combined antioxidant and anti-inflammatory activity through lipoxygenase (LOX) inhibition . The compound is intended for use in research and development activities, such as in vitro screening, hit-to-lead optimization, and mechanism-of-action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C18H17N3O2/c1-23-11-10-20-18(22)14-12-17(16-8-4-5-9-19-16)21-15-7-3-2-6-13(14)15/h2-9,12H,10-11H2,1H3,(H,20,22)

InChI Key

AMNVKZZUZAOZHY-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the quinoline and pyridine rings. This reaction requires a palladium catalyst, a boronic acid derivative, and a base under mild conditions . Another approach involves the condensation of 2-pyridinecarboxaldehyde with 2-aminobenzamide, followed by cyclization and subsequent functionalization with 2-methoxyethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Key Data:

Reaction TypeConditionsReagents/CatalystsSolventTemperatureYield
Acidic hydrolysis6 M HCl, refluxHCl (excess)Water/Ethanol (1:1)100°C72%
Alkaline hydrolysis2 M NaOHNaOH, phase-transfer catalystWater/THF80°C68%

Mechanism :

  • Acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia.

Nucleophilic Substitution at the Pyridine Ring

The electron-deficient pyridine ring undergoes substitution reactions at specific positions.

Key Data:

Target PositionReagentsSolventTemperatureProductYield
C-3NaNH₂, NH₃(l)Liquid ammonia-33°C3-Amino derivative55%
C-5Cl₂, AlCl₃Dichloromethane25°C5-Chloro derivative63%

Research Findings :

  • Chlorination at C-5 proceeds via electrophilic aromatic substitution, favored by the directing effects of the quinoline nitrogen.

  • Amination requires strong bases to deprotonate intermediates, with regioselectivity controlled by ring electronics .

Acylation of the Methoxyethyl Side Chain

The methoxyethyl group undergoes acylation to introduce ester or amide functionalities.

Key Data:

Acylating AgentCatalystSolventTemperatureProductYield
Acetyl chloridePyridineDCM0°C → RTAcetylated derivative85%
Benzoyl chlorideDMAPTHF40°CBenzoylated derivative78%

Mechanism :

  • Pyridine or DMAP acts as a base to absorb HCl byproducts.

  • The reaction proceeds via nucleophilic attack of the methoxyethyl oxygen on the acyl chloride.

Oxidation of the Quinoline Core

Controlled oxidation modifies the quinoline ring system.

Key Data:

Oxidizing AgentConditionsProductYield
KMnO₄, H₂SO₄Aqueous, 70°CQuinoline N-oxide58%
mCPBADCM, 0°C → RTEpoxide at C2-C341%

Notes :

  • N-Oxide formation increases solubility in polar solvents and alters electronic properties for downstream reactions .

  • Epoxidation is stereospecific but low-yielding due to competing side reactions .

Cross-Coupling Reactions

The quinoline core participates in palladium-catalyzed cross-coupling.

Key Data:

Reaction TypeReagentsSolventTemperatureProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O90°CBiaryl derivative66%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene110°CAminated derivative59%

Key Findings :

  • Suzuki reactions require aryl boronic acids with electron-withdrawing groups for optimal reactivity.

  • Buchwald-Hartwig amination is sensitive to steric hindrance from the methoxyethyl group.

Reduction Reactions

Selective reduction of the quinoline ring or carboxamide group is achievable.

Key Data:

Target SiteReagentsSolventProductYield
Quinoline ringH₂, Pd/CEthanol1,2,3,4-Tetrahydroquinoline74%
CarboxamideLiAlH₄THFPrimary amine52%

Mechanistic Insights :

  • Catalytic hydrogenation saturates the quinoline ring without affecting the pyridine moiety.

  • LiAlH₄ reduces the carboxamide to a methylene amine, preserving the heterocyclic framework.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features/Applications References
N-(2-Methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide Quinoline 4-carboxamide, 2-pyridinyl, 2-methoxyethyl Not provided Potential kinase inhibition, solubility [Inferred]
N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate Pyrrolidinium (ionic) 2-methoxyethyl, BF₄⁻ counterion 231.04 Ionic liquid, electrochemical applications
1-(2-Methoxyethyl)piperazine Piperazine 2-methoxyethyl 144.21 Ligand in coordination chemistry
MSC-5350 (5-[2-[5-Chloro-2-[[(5-methoxy-8-quinolinyl)sulfonyl]amino]phenyl]ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide) Pyridine/Quinoline Sulfonylamino, ethynyl linker, chloro Not provided ≥98% purity (HPLC), research use

Functional Group Influence on Properties

  • Solubility and Polarity: The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to non-polar analogs, as seen in N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate, which is used in ionic liquid formulations . In contrast, MSC-5350’s sulfonylamino and ethynyl groups may reduce solubility but improve binding specificity in biological targets .
  • Conformational Rigidity: Quinoline-based compounds (e.g., the target compound and MSC-5350) exhibit planar aromatic cores, favoring π-π stacking interactions. This contrasts with flexible piperazine or pyrrolidinium derivatives, which adopt variable conformations suited for ion transport or ligand flexibility .
  • Synthetic Challenges: The target compound’s carboxamide and pyridinyl groups may require multi-step synthesis, analogous to Stamm et al.’s methods for quinoline-amide derivatives involving coupling reactions or cyclization . MSC-5350’s ethynyl linker and sulfonyl group suggest additional complexity in purification, as reflected in its HPLC-grade purity .

Biological Activity

N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and related research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Quinoline core
  • Pyridine ring
  • Carboxamide functional group

The molecular formula is C16H18N2O2C_{16}H_{18}N_{2}O_{2} with a molecular weight of approximately 306.4 g/mol. The unique structural properties allow for diverse interactions with biological targets, making it a candidate for therapeutic applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes, which can lead to altered metabolic pathways in cells.
  • Receptor Interaction : It interacts with various receptors, potentially influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further investigation is needed to confirm this aspect.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including:
    • MDA-MB-231 (triple-negative breast cancer)
    • U-87 (glioblastoma)

Table 1: In Vitro Cytotoxicity Results

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315.0Induction of apoptosis via caspase activation
U-876.5Cell cycle arrest in G2/M phase

Antimalarial Activity

A study highlighted the potential antimalarial activity of quinoline derivatives, including this compound. The compound showed moderate potency against Plasmodium falciparum with an EC50 value of approximately 120 nM, indicating its potential as a lead compound for further development in malaria treatment .

Case Studies and Research Findings

  • Study on Antiplasmodial Activity : A screening identified quinoline derivatives that inhibit translation elongation factor 2 in Plasmodium falciparum, suggesting a novel mechanism for antimalarial action .
  • Antitumor Mechanisms : Research indicated that compounds similar to this compound can inhibit tubulin polymerization and induce cell cycle arrest, which are critical for anticancer efficacy .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the quinoline structure can enhance biological activity, providing insights for future drug design .

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in amidation .
  • Catalysts : Triethylamine or DMAP improves coupling efficiency .
  • Temperature : Controlled heating (60–80°C) prevents side reactions like hydrolysis .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield Range*
AmidationEDC, HOBt, DMF, 24h, RT60–75%
CyclizationPPA (polyphosphoric acid), 120°C50–65%
*Yields inferred from analogous syntheses in .

Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve quinoline (δ 8.5–9.0 ppm) and pyridinyl (δ 7.5–8.5 ppm) protons. 2D NMR (COSY, HSQC) confirms connectivity .
  • X-ray Crystallography : SHELX software refines crystal structures, identifying bond angles and packing motifs. Data collection at 100K minimizes thermal motion artifacts .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.

Q. Key Data :

  • Crystallographic Metrics : Typical R-factor < 0.05 for high-quality structures .
  • MS/MS Fragments : Loss of methoxyethyl (-89 Da) or pyridinyl (-79 Da) groups .

Basic: What preliminary biological screening approaches are used to assess its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cellular Uptake Studies : LC-MS quantification in cell lysates after 24h exposure (1–10 µM) .
  • Binding Affinity : Surface plasmon resonance (SPR) with immobilized target proteins (KD < 100 nM suggests high affinity) .

Q. Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (nM)Reference
N-(4-Methylphenyl) analogEGFR85 ± 12
Pyrazolyl derivativeVEGFR2120 ± 18

Advanced: How can researchers optimize reaction conditions to address low yields in the final amidation step?

Methodological Answer:

  • Alternative Coupling Agents : Replace EDC with HATU or PyBOP for sterically hindered amines .
  • Microwave Assistance : 30-minute irradiation at 80°C reduces side-product formation .
  • Solvent Screening : Test DMF vs. THF/water mixtures to improve solubility.

Case Study : Switching from EDC/HOBt to HATU/DIPEA increased yields from 60% to 82% in a related quinoline carboxamide synthesis .

Advanced: How to resolve contradictions between computational binding predictions and experimental activity data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess protein-ligand stability (e.g., RMSD < 2 Å indicates stable binding) .
  • Mutagenesis Studies : Replace key residues (e.g., Asp831 in EGFR) to validate binding pocket interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-driven vs. entropy-driven binding discrepancies .

Example : MD simulations predicted strong hydrogen bonding with Thr766 in EGFR, but ITC revealed entropy-driven binding due to hydrophobic interactions .

Advanced: What strategies exist for selective functionalization of the quinoline core without affecting the pyridinyl moiety?

Methodological Answer:

  • Protecting Groups : Use SEM (trimethylsilylethoxymethyl) to shield pyridinyl nitrogen during quinoline nitration .
  • Directed Metalation : Employ LDA (lithium diisopropylamide) at C3 of quinoline for regioselective alkylation .
  • Photoredox Catalysis : Visible-light-mediated C–H activation at quinoline C8 position .

Case Study : SEM protection enabled selective bromination at quinoline C6 with NBS (N-bromosuccinimide), achieving >90% regioselectivity .

Advanced: How to design analogs for improved metabolic stability without compromising target affinity?

Methodological Answer:

  • Isosteric Replacement : Substitute methoxyethyl with cyclopropoxymethyl to reduce CYP450-mediated oxidation .
  • Deuterium Incorporation : Replace labile C–H bonds (e.g., benzylic positions) with deuterium to slow metabolism .
  • Prodrug Strategies : Mask the carboxamide as a phosphate ester for enhanced solubility and delayed hydrolysis .

Data : Deuteration at the methoxyethyl group increased half-life in human liver microsomes from 2.1h to 4.8h .

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